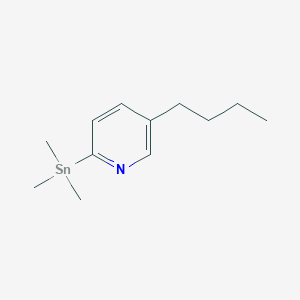
5-Butyl-2-(trimethylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2-(trimethylstannyl)pyridine: is an organotin compound with the molecular formula C12H21NSn It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a trimethylstannyl group, and the hydrogen atom at the 5-position is replaced by a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-(trimethylstannyl)pyridine typically involves the stannylation of 5-butylpyridine. One common method is the reaction of 5-butylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butyl-2-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Stille Coupling: Typically involves the use of palladium catalysts like Pd(PPh3)4 and bases such as cesium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridines.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Butyl-2-(trimethylstannyl)pyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Butyl-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the trimethylstannyl group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst coordinates with the stannyl group, allowing the transfer of the organic group to the palladium center and subsequent coupling with an organic halide.
Vergleich Mit ähnlichen Verbindungen
2-(Tributylstannyl)pyridine: Similar in structure but with tributylstannyl instead of trimethylstannyl.
5-Methyl-2-(tri-n-butylstannyl)pyridine: Similar in structure but with a methyl group at the 5-position instead of a butyl group.
Uniqueness: 5-Butyl-2-(trimethylstannyl)pyridine is unique due to the specific combination of the butyl and trimethylstannyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Eigenschaften
Molekularformel |
C12H21NSn |
|---|---|
Molekulargewicht |
298.01 g/mol |
IUPAC-Name |
(5-butylpyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C9H12N.3CH3.Sn/c1-2-3-5-9-6-4-7-10-8-9;;;;/h4,6,8H,2-3,5H2,1H3;3*1H3; |
InChI-Schlüssel |
SFVAUUQVNHBUII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN=C(C=C1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


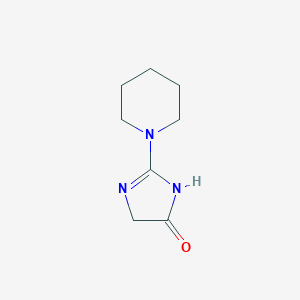
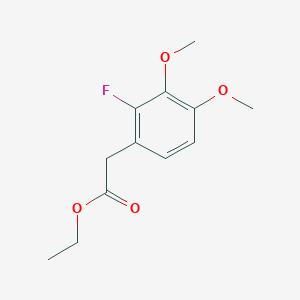
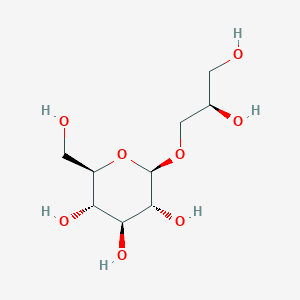
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)

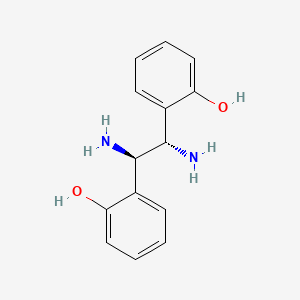
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
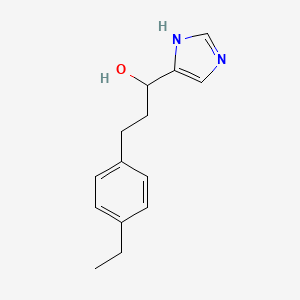
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)
![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)

